N-(2,5-dibromophenyl)ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dibromophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGDNRAJLMOMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N 2,5 Dibromophenyl Ethanethioamide
Historical and Contemporary Approaches to Ethanethioamide Synthesis
The synthesis of thioamides, a crucial functional group in organic chemistry and medicinal applications, has evolved significantly from traditional methods. chemistryforsustainability.org Historically, syntheses often involved multi-step protocols with poor atom economy, harsh conditions, and the use of odorous reagents. chemistryforsustainability.org Contemporary approaches have shifted towards more efficient, sustainable, and versatile methodologies, including advanced catalytic systems and one-pot multi-component reactions. chemistryforsustainability.orgchemistryviews.org
Catalytic Strategies in Thioamidation Reactions
Catalysis plays a pivotal role in modern thioamidation, offering pathways that are often milder and more efficient than stoichiometric methods. These strategies can be broadly categorized into metal-catalyzed and metal-free approaches.
Redox transformations, such as variations of the classic Willgerodt-Kindler reaction, represent a significant class of thioamidation reactions. researchgate.net Additionally, iodine-catalyzed oxidative coupling has been documented as an effective method. researchgate.net A convenient one-pot synthesis of N-substituted thioamides from acyl halides and amines has been developed using a H2O/PSCl3/Et3N thionating system, often enhanced by microwave irradiation under solvent-free conditions. This method is attractive as it allows for the easy introduction of diverse building blocks.
The thionation of carboxamides using sulfurizing agents is a fundamental approach. researchgate.net While traditional reagents like phosphorus pentasulfide (P2S5) and Lawesson's reagent are effective, they can present challenges in terms of atom economy and purification. researchgate.netresearchgate.net This has spurred the development of alternative thiating reagents. For instance, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt has been introduced as a novel reagent for the one-pot conversion of N-aryl-substituted benzamides to their thioamide counterparts under mild conditions. mdpi.com
Multi-component Reactions for Thioamide Scaffold Construction
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product, are highly efficient tools for building diverse chemical scaffolds, including thioamides. chemistryforsustainability.org These reactions are advantageous due to their operational simplicity, reduction in reaction time, lower energy consumption, and minimized waste. chemistryforsustainability.org
Elemental sulfur is a benign and abundant resource that has been successfully applied in MCRs for sulfur-insertion chemistry. chemistryforsustainability.org Sulfur-mediated MCRs provide access to thioamides in a one-pot fashion with good yields and a broad substrate scope. chemistryforsustainability.org Notable examples of MCRs for thioamide synthesis include:
The Kindler Thioamide Synthesis: A three-component condensation of aldehydes, amines, and elemental sulfur. organic-chemistry.org Microwave-assisted versions of this reaction have been developed to enhance reaction rates and simplify workup protocols. organic-chemistry.org
Decarboxylative Thioamidation: A three-component reaction involving arylacetic or cinnamic acids, amines, and elemental sulfur powder, which proceeds without the need for a transition metal or an external oxidant. organic-chemistry.orgorganic-chemistry.org
Reactions with Chlorohydrocarbons: A transition-metal-free, one-pot synthesis of thioamides has been developed from chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This method tolerates a good range of functional groups and avoids residual transition metals in the final product. chemistryviews.org
Reactions involving Alkynes: A three-component reaction of alkynes, elemental sulfur, and aliphatic amines provides a straightforward and atom-economical route to thioamides. organic-chemistry.orgorganic-chemistry.org
The table below summarizes various MCRs used for thioamide synthesis.
Table 1: Overview of Multi-component Reactions for Thioamide Synthesis| Reaction Name/Type | Reactants | Key Features |
|---|---|---|
| Kindler Synthesis | Aldehyde, Amine, Elemental Sulfur | Classic three-component reaction; can be microwave-enhanced. organic-chemistry.org |
| Decarboxylative Coupling | Arylacetic/Cinnamic Acid, Amine, Elemental Sulfur | Transition-metal-free; avoids external oxidants. organic-chemistry.orgorganic-chemistry.org |
| From Chlorohydrocarbons | Chlorohydrocarbon, Amide, Elemental Sulfur | Transition-metal-free; good functional group tolerance. chemistryviews.org |
Targeted Synthesis of N-(2,5-Dibromophenyl)ethanethioamide
While general methods for thioamide synthesis are well-established, the specific synthesis of this compound requires a tailored approach, typically involving the derivatization of precursor molecules.
Precursor Molecule Derivatization Strategies
A primary and highly effective strategy for synthesizing this compound is through the thionation of its corresponding amide precursor, N-(2,5-dibromophenyl)acetamide. This two-step approach first involves the synthesis of the amide, followed by the conversion of the carbonyl group to a thiocarbonyl group.
The precursor, N-(2,5-dibromophenyl)acetamide, can be synthesized via the palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids, demonstrating that the core structure is amenable to synthetic manipulation. researchgate.net A more direct synthesis of the acetamide (B32628) would involve the acylation of 2,5-dibromoaniline (B181072) with an acetylating agent like acetyl chloride or acetic anhydride.
Once N-(2,5-dibromophenyl)acetamide is obtained, it can be converted to this compound using a variety of thionating agents. Lawesson's reagent and phosphorus pentasulfide are common choices for this transformation. researchgate.netmdpi.com The reaction typically involves heating the amide with the thionating agent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene.
An alternative pathway involves a multi-component reaction. For instance, a modified Kindler reaction could theoretically be employed, using 2,5-dibromoaniline, acetaldehyde, and elemental sulfur. However, controlling selectivity and potential side reactions with the aromatic bromine substituents would be a critical consideration.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the thionation of N-(2,5-dibromophenyl)acetamide, several parameters can be adjusted.
Key optimization factors include:
Thionating Agent: The choice and stoichiometry of the thionating agent (e.g., Lawesson's reagent vs. P4S10) can significantly impact the reaction's efficiency and ease of purification.
Solvent: Anhydrous, non-polar, high-boiling solvents like toluene or dioxane are typically preferred to facilitate the reaction and dissolve the reactants.
Temperature: Thionation reactions often require elevated temperatures (reflux) to proceed at a reasonable rate. mdpi.com
Reaction Time: The duration of the reaction must be monitored to ensure complete conversion of the starting amide while minimizing the formation of degradation byproducts.
The table below presents a hypothetical optimization study for the synthesis of this compound via thionation, based on general principles found in the literature. researchgate.net
Table 2: Hypothetical Optimization of Thionation Reaction
| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | Lawesson's Reagent (0.5 eq) | Toluene | 110 | 4 | Moderate |
| 2 | Lawesson's Reagent (0.7 eq) | Toluene | 110 | 4 | Improved |
| 3 | P4S10 (0.5 eq) | Pyridine | 115 | 6 | Low-Moderate |
| 4 | Lawesson's Reagent (0.7 eq) | Dioxane | 101 | 4 | Improved |
Mechanistic Investigations of Formation Pathways for this compound
The formation of this compound can proceed through different mechanistic pathways depending on the chosen synthetic route.
For the thionation of N-(2,5-dibromophenyl)acetamide with Lawesson's reagent, the mechanism is believed to involve the dissociation of the reagent into a reactive dithiophosphine ylide. This species then reacts with the carbonyl oxygen of the amide. A subsequent [2+2] cycloaddition followed by cycloreversion results in the formation of the thiocarbonyl group and a stable phosphorus-oxygen byproduct.
In sulfur-mediated multi-component reactions, such as the Kindler synthesis, the mechanism is thought to initiate with the formation of an imine or enamine from the aldehyde and amine precursors. chemrxiv.org Elemental sulfur then reacts with this intermediate. A series of steps involving sulfur insertion and rearrangement leads to the final thioamide product. chemrxiv.org Computational modeling studies have been employed to understand the energetics and intermediates of such pathways, highlighting the role of hydrogen bonding in stabilizing key transition states. researchgate.net
Recent studies on the biosynthesis of thioamide-containing natural products have revealed enzymatic pathways for thioamide formation. nih.gov For example, in the biosynthesis of 6-thioguanine, an adenylating enzyme activates an amide carbonyl, which then facilitates sulfur transfer from cysteine. nih.gov While not a synthetic laboratory method, these biological mechanisms provide insight into the fundamental chemical principles of thioamide bond formation. researchgate.netnih.gov The higher rotational barrier of the C-N bond in thioamides compared to amides, which is due to a more significant bipolar resonance form, is a key structural feature influencing their reactivity and stability. nih.gov
Advanced Spectroscopic Elucidation and Structural Analysis
The precise architecture of N-(2,5-dibromophenyl)ethanethioamide is determined through a combination of high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy. These methods provide a detailed map of the atomic connectivity and the molecule's dynamic nature in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecule. bas.bgyoutube.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The three aromatic protons on the dibromophenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The N-H proton of the thioamide group is anticipated to resonate as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons of the ethanethioamide moiety will likely appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. rsc.org The spectrum would display signals for the two carbons of the ethanethioamide group and the six carbons of the dibromophenyl ring. The thiocarbonyl carbon (C=S) is characteristically deshielded and would appear at a low field (δ > 180 ppm). The carbons bonded to the bromine atoms are expected to show resonances influenced by the halogen's electronegativity and heavy atom effect. The remaining aromatic carbons can be assigned based on their chemical environment and through correlations observed in 2D NMR spectra. rsc.org
2D NMR Techniques: To resolve ambiguities in signal assignment, various 2D NMR experiments are employed. youtube.comyoutube.comyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which is crucial for assigning the adjacent protons on the aromatic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation between the N-H proton and the thiocarbonyl carbon would confirm the thioamide linkage.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | 120 - 140 |
| C-Br | - | 110 - 125 |
| N-H | Variable (broad) | - |
| CH₃ | ~2.0 - 2.5 | ~20 - 30 |
| C=S | - | >180 |
Elucidation of Conformational Isomerism and Dynamic Behavior in Solution
The C-N bond of the thioamide group possesses a significant double bond character, which leads to restricted rotation and the potential for cis/trans isomerism. nih.gov In the case of this compound, this can result in two distinct conformers in solution, which may be observable by NMR spectroscopy, particularly at low temperatures. nih.gov The presence of two sets of signals for the N-H, methyl, and aromatic protons in the ¹H NMR spectrum would indicate the co-existence of these isomers. nih.gov The ratio of these isomers can be determined by integrating the corresponding signals. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the spatial proximity between protons, helping to differentiate the cis and trans isomers.
Theoretical Validation of NMR Parameters via Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for validating experimental NMR data. nih.govmdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C chemical shifts of a proposed structure. nih.gov
The process involves:
Building a 3D model of the this compound molecule.
Performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set. mdpi.com
Calculating the NMR shielding tensors for the optimized geometry.
Converting the calculated shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com
A strong correlation between the calculated and experimental chemical shifts provides robust confirmation of the assigned structure. nih.govnih.gov Discrepancies can point to conformational effects or the need to reconsider the initial structural assignment. eurolab-d.deresearchgate.net
Vibrational Spectroscopic Characterization: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is characterized by contributions from the thioamide group and the substituted phenyl ring.
N-H Stretch: A characteristic band for the N-H stretching vibration is expected in the region of 3100-3300 cm⁻¹. nih.gov Its position and shape can be indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹.
Thioamide Bands: The thioamide group gives rise to several characteristic bands. The "thioamide I" band, with significant C=S stretching character, is expected in the 1200-1400 cm⁻¹ region. The "thioamide II" band, a mixture of N-H in-plane bending and C-N stretching, typically appears around 1500 cm⁻¹.
C=C Ring Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. nih.gov
C-Br Stretch: The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ region.
Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Medium / Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Variable / Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium / Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Variable / Strong |
| Thioamide I (C=S stretch) | 1200 - 1400 | Strong / Strong |
| Thioamide II (N-H bend, C-N stretch) | ~1500 | Strong / Medium |
| C-Br Stretch | 500 - 700 | Strong / Strong |
Comparative Analysis with Theoretically Predicted Vibrational Frequencies
Similar to NMR analysis, DFT calculations are highly effective in predicting the vibrational frequencies of a molecule. nih.govnih.govnih.gov By calculating the harmonic vibrational frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. researchgate.netresearchgate.netnih.govnih.gov
This theoretical spectrum can be compared with the experimental FT-IR and Raman spectra. researchgate.netresearchgate.netresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, which often leads to excellent agreement between theoretical and experimental data. nih.gov This comparative analysis aids in the definitive assignment of complex vibrational modes and provides further confidence in the structural elucidation of the molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of ultraviolet and visible light by this compound provides insight into its electronic structure and the energies of its frontier molecular orbitals.
The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or chloroform, would be expected to exhibit characteristic absorption bands in the ultraviolet region. These bands arise from π → π* and n → π* electronic transitions within the molecule. The dibromophenyl ring and the ethanethioamide group are the primary chromophores. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret these absorption bands. scielo.org.zamdpi.com For analogous aromatic thioamides, intense absorption bands corresponding to π → π* transitions are typically observed, while the lower energy n → π* transitions are often weaker in intensity.
Table 1: Theoretical Electronic Absorption Data for this compound (Note: This table is populated with hypothetical data based on typical values for similar compounds for illustrative purposes, as specific experimental data is not publicly available.)
| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 230 | 0.45 | HOMO-1 → LUMO | π → π* |
| 275 | 0.21 | HOMO → LUMO | π → π* |
The electronic transitions observed in the UV-Vis spectrum are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. nih.gov
Computational methods, particularly DFT, are instrumental in modeling the FMOs of this compound. nih.gov The HOMO is expected to be localized primarily on the ethanethioamide moiety, particularly the sulfur and nitrogen atoms, which are electron-rich. The LUMO is likely distributed across the π-system of the dibromophenyl ring. The energy of the HOMO-LUMO gap can be correlated with the longest wavelength absorption band in the UV-Vis spectrum, providing a theoretical basis for the observed electronic transitions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is an indispensable tool for confirming the molecular formula of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of two bromine atoms. The high-resolution measurement of this peak allows for the unambiguous determination of the elemental composition.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A common fragmentation for thioamides is the α-cleavage, which could involve the loss of a methyl radical (•CH₃) or a thioformyl (B1219250) radical (•CHS). Another prominent fragmentation pathway would be the cleavage of the N-C bond, leading to the formation of the 2,5-dibromophenylaminyl radical cation or the ethanethial cation. The subsequent fragmentation of the dibromophenyl moiety would involve the loss of bromine atoms and potentially the elimination of HBr.
Table 2: Plausible Mass Spectrometric Fragments of this compound (Note: This table presents hypothetical fragmentation data based on the structure of the compound.)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 308/310/312 | [C₈H₇Br₂NS]⁺ | Molecular Ion [M]⁺ |
| 293/295/297 | [C₇H₄Br₂NS]⁺ | Loss of •CH₃ |
| 249/251 | [C₆H₄Br₂N]⁺ | Cleavage of the N-C(S) bond |
| 170/172 | [C₆H₄BrN]⁺ | Loss of a Br atom from [C₆H₄Br₂N]⁺ |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid, offering precise measurements of atomic positions and molecular geometry.
A successful SC-XRD analysis of this compound would yield a detailed three-dimensional model of the molecule in the solid state. This would allow for the precise determination of all bond lengths, bond angles, and torsion angles. For instance, the C=S bond length in the thioamide group is a key parameter, as is the planarity of the thioamide unit. The torsion angle between the plane of the phenyl ring and the thioamide group would reveal the conformational preference of the molecule in the crystal lattice. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While a specific crystal structure for this compound is not publicly available, data from similar structures, such as other halogenated N-phenylacetamides, can provide expected ranges for these parameters. sharif.edu
Table 3: Representative Crystallographic Data for an N-Aryl Thioamide Derivative (Note: This table is illustrative and based on general values for similar compounds, as specific data for this compound is not available.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.765 |
| β (°) | 98.45 |
| Volume (ų) | 1128.9 |
| Z | 4 |
| C=S Bond Length (Å) | 1.68 |
| N-C(aryl) Bond Length (Å) | 1.43 |
Analysis of Crystallographic Packing and Unit Cell Parameters
A comprehensive search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its crystal structure, molecular packing, and specific unit cell parameters is not available at this time.
While crystallographic data for structurally related compounds, such as N-(2,5-dibromophenyl)acetamide, have been reported, a direct extrapolation of these findings to this compound would be speculative. The substitution of the oxygen atom in the acetamide (B32628) group with a sulfur atom to form a thioamide group significantly alters the electronic and steric properties of the molecule. These changes are expected to have a profound influence on the intermolecular interactions, leading to a distinct crystal packing arrangement and unique unit cell dimensions.
The analysis of the crystal structure of the analogous acetamide, 2-bromo-N-(4-bromophenyl)acetamide, reveals a monoclinic system with the space group P21/n. researchgate.net Its crystal packing is characterized by N—H···O hydrogen bonds, which form molecular chains. researchgate.net However, the larger van der Waals radius of sulfur compared to oxygen, and its different hydrogen bonding capabilities, would likely result in a different packing motif for this compound.
Further research involving the synthesis of single crystals of this compound and their subsequent analysis by X-ray crystallography would be required to elucidate its precise solid-state structure. Such a study would provide valuable insights into the supramolecular architecture and the influence of the dibromo-substitution pattern and the ethanethioamide moiety on the crystal lattice.
Computational and Theoretical Investigations of N 2,5 Dibromophenyl Ethanethioamide
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a novel compound like N-(2,5-dibromophenyl)ethanethioamide, DFT would be the primary tool to elucidate its fundamental chemical and physical properties.
Geometry Optimization and Conformational Landscapes
The first step in a computational study would be to determine the most stable three-dimensional structure of this compound. This involves geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This would likely be performed using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p), to accurately account for electron correlation and polarization.
The presence of the ethanethioamide side chain and its rotational freedom around the C-N bond, as well as the rotation of the entire substituent relative to the dibromophenyl ring, suggests the existence of multiple conformers. A conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis helps in understanding the molecule's flexibility and the most probable shapes it adopts under normal conditions.
Electronic Structure Analysis: Total Energy, Dipole Moment, and Charge Distribution
Once the optimized geometry is obtained, a detailed analysis of the electronic structure would be performed. The total energy of the global minimum conformer is a key output, providing a measure of the molecule's stability.
Analysis of the charge distribution, often using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, would provide insight into the partial atomic charges on each atom. This is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.
Interactive Data Table: Hypothetical Electronic Properties (Note: The following data is hypothetical and for illustrative purposes only, as no published data exists.)
| Property | Hypothetical Value | Unit |
|---|---|---|
| Total Energy | -5420.1234 | Hartree |
Vibrational Frequency Calculations and Spectroscopic Correlation
To aid in the experimental characterization of this compound, its theoretical vibrational spectrum would be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies correspond to specific molecular motions (stretching, bending, twisting) and can be correlated with experimental infrared (IR) and Raman spectra.
Key vibrational modes would include the N-H stretch, C=S stretch of the thioamide group, C-Br stretches, and various aromatic C-C and C-H vibrations. Comparing the calculated frequencies (often scaled by an empirical factor to better match experimental data) with an experimental spectrum would serve to confirm the synthesized structure.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. researchgate.netdokumen.pubnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netcapes.gov.br
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net For this compound, the distribution and energy of these orbitals would be calculated. It is anticipated that the HOMO would have significant contributions from the lone pairs of the sulfur and nitrogen atoms, as well as the π-system of the phenyl ring. The LUMO is likely to be a π* orbital distributed over the aromatic ring and the thioamide group. Visualizing the spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.
Energy Gap Analysis and Molecular Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. The calculated value of this energy gap would provide a quantitative measure of the electronic stability of this compound.
Interactive Data Table: Hypothetical FMO Properties (Note: The following data is hypothetical and for illustrative purposes only, as no published data exists.)
| Property | Hypothetical Value | Unit |
|---|---|---|
| EHOMO | -6.78 | eV |
| ELUMO | -1.23 | eV |
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive search for specific computational and theoretical investigations on the chemical compound this compound has found no dedicated peer-reviewed studies that would provide the necessary data to construct a detailed analysis as requested. While the theoretical frameworks for such analyses are well-established, their application to this specific molecule does not appear to be documented in publicly accessible scientific literature.
Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules. Techniques such as Fukui function analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are routinely used to gain deep insights into a molecule's behavior. However, the raw data, specific findings, and detailed intermolecular contact percentages for this compound are not available.
Consequently, it is not possible to provide a scientifically accurate article with the requested detailed research findings and data tables for the following sections:
Hirshfeld Surface Analysis:This method is used to analyze intermolecular interactions in a crystal structure. It requires crystallographic information file (CIF) data from X-ray diffraction experiments. A search for the crystal structure of this compound did not yield the necessary files or a study detailing the deconvolution of its intermolecular contacts (such as H···H, C···H, N···H, and Br···H interactions) and their percentage contributions to the crystal packing.
Until a specific computational or crystallographic study on this compound is published, a detailed and data-driven article on these specific aspects of its molecular and electronic structure cannot be generated.
Quantification of Percentage Contributions of Various Interactions
A detailed analysis of the intermolecular interactions in crystalline this compound through Hirshfeld surface analysis is currently not available in published literature. This type of analysis provides valuable quantitative insights into the nature and extent of different non-covalent interactions that stabilize the crystal packing.
Typically, Hirshfeld surface analysis delineates the percentage contributions of various atom···atom contacts. For a molecule like this compound, one would expect to observe significant contributions from interactions involving hydrogen, bromine, sulfur, and carbon atoms. A hypothetical breakdown of these contributions, based on common patterns in related organobromine and thioamide compounds, is presented in the table below for illustrative purposes. It is crucial to note that these are representative values and not experimental data for the specific compound .
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | 30 - 40% |
| Br···H | 20 - 30% |
| C···H | 10 - 20% |
| S···H | 5 - 10% |
| Br···Br | 1 - 5% |
| N···H | 1 - 5% |
| Other | < 5% |
dnorm Surface Mapping for Visualization of Interaction Strengths
The visualization of intermolecular interaction strengths through dnorm surface mapping for this compound has not been reported in scientific literature. A dnorm (normalized contact distance) surface is a powerful tool in computational chemistry that maps the strength of intermolecular contacts onto the Hirshfeld surface.
On a typical dnorm map, regions of strong hydrogen bonding or other close contacts are represented by intense red spots. Blue regions indicate longer, weaker contacts, while white areas represent contacts around the van der Waals separation distance.
For this compound, one would anticipate a dnorm map to reveal key features of its intermolecular interactions. Specifically, red spots would be expected near the amide proton (N-H) and any atoms acting as hydrogen bond acceptors, such as the sulfur atom of the thioamide group in a neighboring molecule. The regions around the bromine atoms would also be of significant interest, as red areas here could indicate the presence of strong halogen bonds (Br···S or Br···N) or other short contacts, which are crucial for the stability of the crystal lattice. The distribution and intensity of these colored regions would provide a clear and intuitive picture of the most significant interactions governing the molecular assembly in the solid state.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Elucidation of Potential Energy Surfaces
As of now, there are no published quantum chemical studies that elucidate the potential energy surfaces for reactions involving this compound. The study of a potential energy surface (PES) is fundamental to understanding the mechanism of a chemical reaction. It provides a multidimensional map of the energy of a system as a function of the geometric coordinates of its atoms.
For a reaction involving this compound, such as its synthesis, decomposition, or reaction with other molecules, a calculated PES would reveal the most energetically favorable reaction pathway. This would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy differences between these species would provide the activation energies and reaction enthalpies, offering a complete thermodynamic and kinetic profile of the reaction.
Prediction of Reaction Selectivity and Pathway Energetics
In the absence of specific research on this compound, a discussion on the prediction of its reaction selectivity and pathway energetics remains theoretical. Quantum chemical calculations, typically using Density Functional Theory (DFT), are a powerful tool for such predictions.
For instance, in a reaction where multiple products could be formed, calculations of the transition state energies for each possible pathway would allow for the prediction of the major product. The pathway with the lowest activation energy would be the most kinetically favored.
The energetics of different reaction pathways can be summarized in a data table, as shown in the hypothetical example below for a generic reaction of this compound. This table illustrates how computational data can be used to compare the feasibility of different reaction channels.
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Pathway A | 35.2 | 20.1 | -15.8 |
| Pathway B | 42.5 | 27.4 | -10.2 |
| Pathway C | 38.9 | 23.8 | -12.5 |
In this hypothetical scenario, Pathway A would be the most favorable, both kinetically (lowest activation energy) and thermodynamically (most exothermic). Such computational insights are invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.
Investigation of Molecular and Supramolecular Architecture
Conformational Analysis of the Ethanethioamide Moiety and Dibromophenyl Ring
The conformational landscape of N-(2,5-dibromophenyl)ethanethioamide is primarily dictated by the rotational freedom around the C(aryl)-N and N-C(thioacyl) single bonds. The ethanethioamide moiety (-NH-C(=S)-CH₃) itself possesses a degree of planarity due to the delocalization of the nitrogen lone pair into the C=S pi-system, which imparts partial double-bond character to the N-C bond. This restricts free rotation and favors a planar or near-planar arrangement of the atoms involved.
The relative orientation of the 2,5-dibromophenyl ring with respect to the ethanethioamide group is a key conformational feature. Steric hindrance between the ortho-bromine atom on the phenyl ring and the thioamide group would significantly influence the torsion angle. It is anticipated that the phenyl ring would be twisted out of the plane of the thioamide group to minimize steric repulsion. The precise dihedral angle would represent a balance between the steric clash and the electronic effects favoring conjugation.
| Dihedral Angle | Description | Expected Influence |
| C(aryl)-C(aryl)-N-C(thioacyl) | Defines the twist of the phenyl ring relative to the thioamide plane. | A non-zero value is expected due to steric hindrance from the ortho-bromine. |
| C(aryl)-N-C(thioacyl)=S | Defines the planarity of the thioamide linkage. | Expected to be close to 180° (trans) or 0° (cis), with the trans conformation often being more stable. |
This is an interactive data table. You can sort and filter the data.
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
Within a single molecule of this compound, the potential for intramolecular hydrogen bonding exists. A hydrogen bond could form between the N-H group (as the donor) and the ortho-bromine atom (as the acceptor). While bromine is a weak hydrogen bond acceptor, the formation of a six-membered pseudo-ring can provide a degree of conformational stability.
Supramolecular Assemblies and Crystal Engineering Insights
The crystal structure of this compound would likely be dominated by a network of intermolecular hydrogen bonds. The N-H group is a potent hydrogen bond donor, and the sulfur atom of the thioamide group is an effective hydrogen bond acceptor. This N-H···S=C hydrogen bond is a robust and common motif in the crystal structures of thioamides, often leading to the formation of chains or dimers.
Based on the functional groups present, several self-assembly motifs can be predicted. The strong N-H···S hydrogen bonds could lead to the formation of one-dimensional chains of molecules. These chains could then pack in various ways, influenced by the weaker halogen bonds and van der Waals forces.
For instance, adjacent chains could be linked through Br···Br or Br···S halogen bonds, creating two-dimensional sheets. These sheets would then stack to form the three-dimensional crystal lattice. The bulky bromine atoms and the non-planar conformation of the molecule would influence the efficiency of packing, potentially leading to a structure that is not close-packed. The interplay between the strong hydrogen bonds and the weaker but numerous halogen and van der Waals interactions would ultimately determine the final crystal packing pattern.
Advanced Studies on Structure Property Relationships
Correlating Electronic Structure with Spectroscopic Signatures
A full spectroscopic characterization of N-(2,5-dibromophenyl)ethanethioamide is not presently available in scientific literature. However, a theoretical analysis based on its structural components—a dibrominated phenyl ring and an ethanethioamide group—can predict its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum would likely show distinct signals for the aromatic protons on the dibromophenyl ring and the protons of the ethyl group in the ethanethioamide moiety. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the two bromine atoms.
¹³C NMR: The carbon spectrum would reveal signals for the carbons in the phenyl ring, with the carbons bonded to bromine atoms showing characteristic shifts. The carbons of the ethanethioamide group, particularly the thiocarbonyl carbon (C=S), would appear in a downfield region, typically around 200 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, C-H stretching from the aromatic and alkyl groups, C=S stretching of the thioamide, and C-Br stretching from the dibrominated ring.
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two bromine atoms.
A hypothetical table of expected spectroscopic data is presented below.
| Spectroscopic Data | Predicted Signatures for this compound |
| ¹H NMR (ppm) | Aromatic protons (phenyl ring), Alkyl protons (ethyl group) |
| ¹³C NMR (ppm) | Aromatic carbons, Thiocarbonyl carbon (~200 ppm), Alkyl carbons |
| IR (cm⁻¹) | N-H stretch, Aromatic C-H stretch, Alkyl C-H stretch, C=S stretch, C-Br stretch |
| Mass Spec (m/z) | Molecular ion peak with characteristic Br isotopic pattern |
Theoretical Examination of Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the electronic effects of the dibromo substituents on the phenyl ring and the nature of the ethanethioamide group.
The two bromine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect), which deactivates the phenyl ring towards electrophilic aromatic substitution. Their positions at the 2 and 5 locations will direct incoming electrophiles to specific positions on the ring.
The thioamide group is a versatile functional group that can exhibit both nucleophilic and electrophilic character. The sulfur atom is a soft nucleophile, while the carbon atom of the thiocarbonyl group is electrophilic. The nitrogen atom's lone pair can participate in resonance, influencing the electron density across the thioamide moiety.
Computational Approaches to Modulating Molecular Properties through Structural Modifications
Computational chemistry provides powerful tools to predict how structural modifications would impact the molecular properties of this compound. Density Functional Theory (DFT) calculations could be employed to model changes in its electronic and steric properties upon structural alterations.
Similarly, alterations to the ethanethioamide side chain, such as changing the alkyl group or substituting the hydrogens on the nitrogen, would impact the compound's solubility, steric hindrance, and potential for intermolecular interactions.
A table summarizing the predicted effects of structural modifications is provided below.
| Structural Modification | Predicted Effect on Molecular Properties |
| Replacement of Br with electron-donating groups | Increased electron density on the phenyl ring; altered reactivity. |
| Replacement of Br with other halogens | Modified electronic and steric properties. |
| Alteration of the alkyl chain in the thioamide | Changes in solubility and steric profile. |
| Substitution on the thioamide nitrogen | Modified hydrogen bonding capability and intermolecular interactions. |
Derivatization and Analogue Development: a Research Perspective
Synthetic Approaches to N-(2,5-Dibromophenyl)ethanethioamide Analogues
The synthesis of analogues of this compound can be approached through several established and versatile chemical transformations. A primary strategy involves the initial synthesis of the corresponding amide, N-(2,5-dibromophenyl)acetamide, followed by a thionation reaction.
A plausible and widely employed method for the synthesis of the precursor, N-(2,5-dibromophenyl)acetamide, involves the acylation of 2,5-dibromoaniline (B181072) with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Once the amide precursor is obtained, the crucial conversion to the thioamide is typically achieved through thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a highly effective and mild reagent for this transformation. organic-chemistry.orgenamine.netnumberanalytics.com The reaction generally involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. numberanalytics.com The mechanism of this reaction involves the formation of a reactive dithiophosphine ylide from Lawesson's reagent, which then reacts with the carbonyl group of the amide to form a thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate subsequently undergoes a cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.orgnih.gov The reaction conditions, such as temperature and reaction time, can be optimized to ensure high yields. numberanalytics.comnih.gov
Analogues of this compound can be synthesized by introducing variations in either the aromatic ring or the ethanethioamide side chain. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed on the N-(2,5-dibromophenyl)acetamide precursor to replace one or both bromine atoms with various aryl or alkyl groups. researchgate.net Following the coupling reaction, the resulting substituted acetamide (B32628) can then be subjected to thionation with Lawesson's reagent to yield the desired thioamide analogue.
Furthermore, a variety of N-arylthioamides can be synthesized through a three-component coupling reaction involving an aryl aldehyde, an amine (in this case, a derivative of aniline), and a sulfur source like thiourea. mdpi.comresearchgate.net This approach offers a direct route to thioamide derivatives with diverse substitution patterns on the aryl ring.
The table below summarizes potential synthetic strategies for generating analogues of this compound.
| Analogue Type | Synthetic Strategy | Key Reagents and Conditions | Reference |
| Modification of the Phenyl Ring | Suzuki-Miyaura cross-coupling of N-(2,5-dibromophenyl)acetamide followed by thionation. | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Toluene; then Lawesson's reagent, Toluene, reflux. | researchgate.net |
| Direct Thioamidation | Three-component reaction of a substituted benzaldehyde, an aniline (B41778) derivative, and thiourea. | K2S2O8, DMF or DMAC, heat. | mdpi.comresearchgate.net |
| Variation of the Acyl Chain | Acylation of 2,5-dibromoaniline with a different acyl chloride, followed by thionation. | R-COCl, Base; then Lawesson's reagent, Toluene, reflux. | N/A |
Computational Modeling of Structural Variations and Their Impact on Properties
For instance, QSAR studies on N-phenylbenzamides have shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity. nih.gov These studies often reveal that electronic effects (such as the electron-donating or electron-withdrawing nature of a substituent), steric factors (the size and shape of a substituent), and hydrophobicity (logP) are key determinants of activity. nih.gov For example, in some systems, electropositive groups on the phenyl ring have been found to be desirable for certain biological activities. nih.gov
Computational analyses can also predict the impact of structural changes on molecular properties such as:
Molecular Geometry and Conformation: The substitution pattern on the phenyl ring can influence the dihedral angle between the ring and the thioamide group, which in turn can affect receptor binding or intermolecular interactions.
Electronic Properties: The introduction of different functional groups can alter the electron density distribution within the molecule, affecting properties like the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These electronic parameters are often correlated with reactivity and biological activity.
The following table illustrates the potential impact of different substituent types on the properties of N-aryl thioamide analogues, based on general principles observed in related compound series.
| Substituent Type on Phenyl Ring | Potential Impact on Electronic Properties | Potential Impact on Steric Profile | Potential Impact on Lipophilicity (LogP) |
| Electron-donating (e.g., -OCH3, -CH3) | Increases electron density in the ring, may affect HOMO/LUMO energies. | Moderate increase in bulk. | Can increase or decrease depending on the specific group. |
| Electron-withdrawing (e.g., -NO2, -CF3) | Decreases electron density in the ring, may lower HOMO/LUMO energies. | Varies with the group. | Generally increases lipophilicity. |
| Halogens (e.g., -F, -Cl) | Inductive electron withdrawal, weak mesomeric donation. Can influence electrostatic interactions. | Minimal to moderate increase in size. | Increases lipophilicity. |
| Bulky alkyl groups (e.g., -C(CH3)3) | Minor electronic effect. | Significant increase in steric hindrance. | Significantly increases lipophilicity. |
Rational Design Principles for Novel Thioamide Derivatives
The rational design of novel thioamide derivatives, including analogues of this compound, is guided by a set of principles aimed at optimizing their desired properties, be it for biological activity or material science applications. nih.govmdpi.com
A key principle in the design of bioactive thioamides is the concept of bioisosterism . The thioamide group is often considered a bioisostere of the amide group. researchgate.net This substitution can lead to several advantageous changes, such as increased resistance to enzymatic hydrolysis, which can improve the pharmacokinetic profile of a peptide-based drug. nih.gov The subtle differences in the electronic structure and hydrogen bonding capabilities of the thioamide compared to the amide can also lead to altered binding affinities and selectivities for biological targets. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to rational design. By systematically synthesizing and evaluating a series of analogues with varied substituents, researchers can identify which structural features are crucial for activity. For example, in the design of enzyme inhibitors, the strategic placement of a thioamide group within a peptide sequence can convert a good substrate into a potent inhibitor. nih.gov
Another important design principle is the modulation of physicochemical properties . The lipophilicity, solubility, and metabolic stability of a molecule can be fine-tuned through the introduction of specific functional groups. For instance, incorporating polar groups can enhance aqueous solubility, while modifying metabolically labile sites can increase the compound's half-life in a biological system.
The minimization of off-target effects is also a critical consideration in drug design. Computational docking and selectivity profiling against a panel of related targets can help in designing analogues with a higher specificity for the intended target, thereby reducing the potential for side effects. nih.gov
Future Directions and Emerging Research Avenues
Integration of Machine Learning with Quantum Chemical Calculations for Predictive Modeling
The synergy between machine learning (ML) and quantum chemical (QC) calculations is set to revolutionize the study of molecules like N-(2,5-dibromophenyl)ethanethioamide. This integrated approach allows for the rapid and accurate prediction of molecular properties, overcoming the computational cost limitations of traditional quantum chemistry methods when applied to large-scale molecular design tasks. nih.govharvard.edu
Machine learning models, particularly those employing 3D message-passing neural networks, can be trained on extensive datasets of quantum mechanical properties. nih.gov For thioamides, this involves creating comprehensive databases of properties calculated via methods like Density Functional Theory (DFT). nih.govnih.gov A promising strategy is Δ-machine learning (Δ-ML), which corrects the output of a faster, less accurate baseline method (like semiempirical calculations) to approximate DFT-level accuracy at a fraction of the computational cost. nih.gov This technique has proven more accurate than direct-learning models for a majority of quantum mechanical endpoints. nih.gov
By applying these models to this compound, researchers can predict a wide array of properties crucial for development. These include electronic characteristics like ionization potential and electron affinity, conformational energies, and spectroscopic signatures, all of which are vital for designing new materials and understanding reactivity. nih.govnih.govchemrevlett.com The predictive power of ML can guide experimental efforts, saving significant time and resources by pre-screening hypothetical derivatives for desired electronic or structural features before synthesis. nih.gov
Table 1: Predictive Modeling Approaches
| Approach | Description | Application to this compound | Key Benefit |
|---|---|---|---|
| Quantum Chemistry (QC) | Uses principles of quantum mechanics (e.g., DFT) to calculate molecular properties from first principles. nih.gov | Calculation of baseline electronic structure, bond energies, and reaction pathways. nih.govchemrevlett.com | High accuracy for fundamental properties. |
| Machine Learning (ML) | Algorithms trained on large datasets to predict properties without direct physics-based calculations. harvard.edu | Rapid prediction of properties for a vast number of virtual derivatives based on learned structure-property relationships. nih.gov | Speed and efficiency for large-scale screening. |
| Δ-Machine Learning (Δ-ML) | An ML model that learns to predict the error (Δ) of a low-cost QC method relative to a high-accuracy one. nih.gov | Provides DFT-level accuracy for properties of novel thioamide derivatives at a significantly lower computational cost. nih.gov | Balances accuracy and computational expense. |
Advanced Computational Screening for Novel Thioamide Derivatives
Building on predictive modeling, advanced computational screening, or high-throughput screening (HTS), offers a systematic way to explore the vast chemical space surrounding this compound. mdpi.com This process involves the virtual creation and evaluation of large libraries of related compounds to identify candidates with specific, desirable properties for targeted applications. mdpi.comresearchgate.net
The process begins with a core scaffold, in this case, this compound. Virtual libraries are then generated by systematically modifying its structure—for instance, by substituting the bromine atoms with various functional groups or altering the ethanethioamide side chain. These virtual compounds are then subjected to a filtering cascade. researchgate.net Initially, ML models can rapidly predict fundamental physicochemical properties. Promising candidates can then be subjected to more rigorous and computationally intensive analyses, such as molecular docking simulations (if a target protein were relevant) or detailed DFT calculations to verify electronic properties for material science applications. nih.govresearchgate.net
This virtual screening funnel allows researchers to efficiently sift through millions of potential derivatives, a task impossible through experimental synthesis alone. mdpi.com The goal is to identify a small subset of novel thioamides with a high probability of exhibiting enhanced characteristics, such as improved electronic conductivity, specific optical properties, or unique reactivity, making them prime candidates for synthesis and experimental validation. mdpi.commdpi.com
Exploration of this compound in Specialized Material Science Applications
Thioamides are recognized as important functional materials and versatile building blocks in chemistry. researchgate.netnih.gov The unique properties of the thioamide group—including its altered nucleophilicity, hydrogen bonding capabilities, and affinity for certain metals compared to its amide counterpart—make it a valuable functional group in material science. chemrxiv.orgnih.govnih.gov The presence of two bromine atoms on the phenyl ring of this compound provides reactive sites for further functionalization, for example, through cross-coupling reactions. researchgate.net
Emerging research points toward the use of this compound and its derivatives as building blocks for specialized materials. bldpharm.com Potential applications, excluding those with direct clinical implications, include:
Organic Monomers for Covalent Organic Frameworks (COFs): The defined geometry and reactive handles of this compound make it a candidate for creating porous, crystalline polymers with potential uses in catalysis or gas storage. bldpharm.com
Electronic Materials: The sulfur and aromatic components of the molecule suggest potential utility in organic electronics. Thioamides possess different electronic profiles from amides, with a lower oxidation potential, which could be exploited in designing novel semiconductors or conductive polymers. nih.govbldpharm.com
Optical Materials: The electronic transitions within the thioamide group and the potential for extended conjugation through derivatization could lead to materials with interesting photophysical properties, such as nonlinear optical (NLO) responses. researchgate.netbldpharm.com
Table 2: Potential Material Science Applications
| Application Area | Rationale | Potential Derivative |
|---|---|---|
| Conductive Polymers | The thioamide group's electronic properties and the potential for polymerization via the bromine atoms. nih.govresearchgate.net | Polythiophenes incorporating the N-phenyl-ethanethioamide moiety. |
| Covalent Organic Frameworks | Use as a rigid, functional monomer for building porous materials. bldpharm.com | The parent compound or its di-alkynylated derivatives. |
| Nonlinear Optical (NLO) Materials | The introduction of donor-acceptor groups via Suzuki coupling could induce significant NLO responses. researchgate.net | Derivatives where one or both bromine atoms are replaced with electron-donating or -withdrawing aryl groups. |
Theoretical Frameworks for Understanding Complex Reactivity Profiles
A deep understanding of the reactivity of this compound is essential for its successful application. The thioamide group itself exhibits a complex reactivity pattern, acting as a nucleophile or an electrophile at different sites. researchgate.net Theoretical frameworks based on quantum chemistry are indispensable for mapping out these reaction pathways and predicting chemical behavior. researchgate.netunimelb.edu.au
Density Functional Theory (DFT) is a powerful tool for this purpose. dntb.gov.ua DFT calculations can be used to analyze the molecule's Frontier Molecular Orbitals (HOMO and LUMO), which are key to understanding its reactivity. chemrevlett.comresearchgate.net For example, the locations of the HOMO and LUMO indicate the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions across the molecule. chemrevlett.commdpi.com
These theoretical models can be used to:
Predict Reaction Mechanisms: For instance, in metal-catalyzed cross-coupling reactions at the bromine sites, DFT can elucidate the transition states and intermediates, helping to optimize reaction conditions. researchgate.netunimelb.edu.au
Evaluate Non-covalent Interactions: Understanding the potential for interactions like hydrogen bonding and π-π stacking is crucial for predicting how these molecules will assemble in the solid state, which is vital for designing crystalline materials. dntb.gov.uamdpi.com
By developing a robust theoretical framework, researchers can move beyond trial-and-error experimentation and rationally design synthetic routes and novel functional materials based on a fundamental understanding of the molecule's intrinsic chemical properties. dntb.gov.ua
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(2,5-dibromophenyl)ethanethioamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves thionation of the precursor acetamide (e.g., N-(2,5-dibromophenyl)acetamide) using agents like Lawesson’s reagent or phosphorus pentasulfide (P₂S₅). Key optimization parameters include solvent selection (e.g., toluene or THF), temperature control (80–110°C), and reaction time (4–12 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields. Adaptations from acetamide synthesis protocols, such as those for N-(2,5-dibromophenyl)acetamide, provide a foundational framework .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the C=S stretch (≈1250 cm⁻¹) to confirm thioamide formation .
- NMR : Analyze ¹H and ¹³C spectra for aromatic protons (δ 7.2–7.8 ppm) and thiocarbonyl carbon (δ ≈200 ppm).
- Elemental Analysis : Verify Br and S content to confirm stoichiometry.
- UV-Vis : Assess λmax for electronic transitions (e.g., ≈255 nm in structurally similar thioamides) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and nonlinear optical (NLO) properties of this compound?
- Methodological Answer :
- Geometry Optimization : Use software like Gaussian or ORCA with B3LYP/6-31G(d) to model molecular structure.
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electronic stability and charge transfer potential.
- Hyperpolarizability (β) : Simulate NLO properties to evaluate suitability for photonic applications. Solvent effects (PCM model) and basis set selection critically influence accuracy .
Q. What experimental strategies evaluate the antimicrobial efficacy of this compound against biofilm-forming pathogens?
- Methodological Answer :
- Biofilm Assays : Use Pseudomonas aeruginosa and Staphylococcus aureus strains in 96-well plates with crystal violet staining to quantify biofilm biomass.
- MIC/MBC Testing : Determine minimum inhibitory/bactericidal concentrations in planktonic vs. biofilm states.
- Structure-Activity Analysis : Compare halogen positioning (e.g., 2,5-dibromo vs. 2,4-dibromo analogs) to correlate substituent effects with activity .
Q. How should researchers resolve contradictions in reported biological activities of halogenated thioamides?
- Methodological Answer :
- Variable Analysis : Control for bacterial strain specificity (e.g., Gram-positive vs. Gram-negative), biofilm maturity, and assay conditions (aerobic vs. anaerobic).
- Synthetic Reproducibility : Verify purity (>97% via HPLC) and stereochemical consistency (X-ray crystallography).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., acylthioureas with 2,5-dibromophenyl groups) to identify trends .
Data Contradiction Analysis
Q. Why might this compound exhibit divergent reactivity in nucleophilic substitution compared to its acetamide analog?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing C=S group in thioamides reduces aromatic ring electron density, altering reactivity in substitution reactions.
- Steric Considerations : Bulkier thioamide groups may hinder access to reactive sites.
- Experimental Validation : Conduct comparative kinetic studies (e.g., SNAr reactions with varying nucleophiles) and monitor intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
